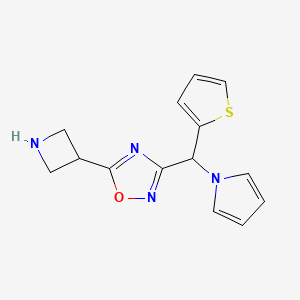
3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as pyrrole, thiophene, and azetidine derivatives. These components are then linked together through a series of reactions, including condensation, cyclization, and functional group transformations. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
科学研究应用
3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Similar compounds to 3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole include other heterocyclic compounds with comparable structures, such as:
- 3-((1H-pyrrol-1-yl)(furan-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 3-((1H-pyrrol-1-yl)(pyridin-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 3-((1H-pyrrol-1-yl)(benzothiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C14H14N4OS |
|---|---|
分子量 |
286.35 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)-3-[pyrrol-1-yl(thiophen-2-yl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H14N4OS/c1-2-6-18(5-1)12(11-4-3-7-20-11)13-16-14(19-17-13)10-8-15-9-10/h1-7,10,12,15H,8-9H2 |
InChI 键 |
HVEBCQVLDIQAGP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC(=NO2)C(C3=CC=CS3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)
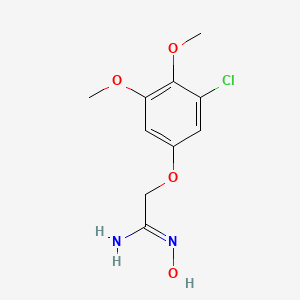
![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)
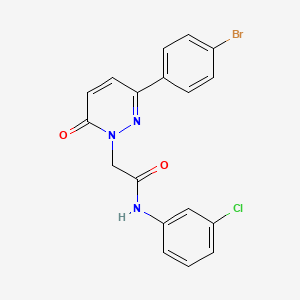
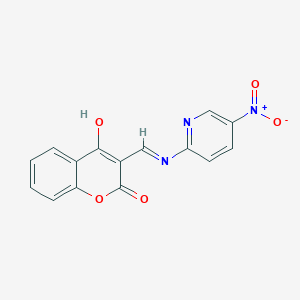

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)
![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)
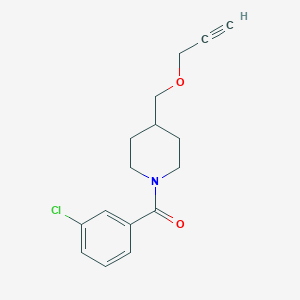
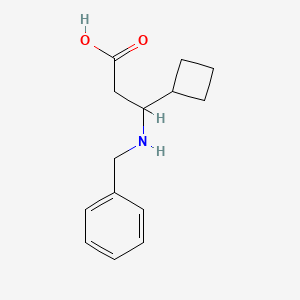
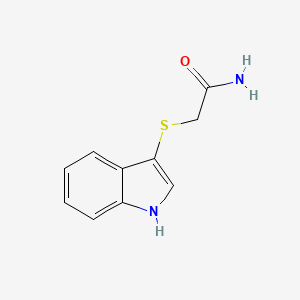
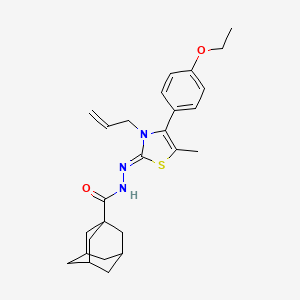
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
